molecular formula C21H25F2N7O2 B610183 5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine CAS No. 1927857-56-4

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine

Cat. No.: B610183
CAS No.: 1927857-56-4
M. Wt: 445.4748
InChI Key: UGDKPWVVBKHRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PQR620 is a potent and selective inhibitor of the mammalian target of rapamycin complexes 1 and 2. This compound is known for its ability to penetrate the blood-brain barrier and is orally bioavailable. It has shown significant potential in preclinical studies for its anti-tumor activity, particularly in various lymphoma models .

Mechanism of Action

Target of Action

PQR620 is a novel and highly potent inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 . These complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), play a fundamental role in cell proliferation, differentiation, growth, and survival .

Mode of Action

PQR620 disrupts the assembly of both mTOR complexes, TORC1 and TORC2 . It inhibits the phosphorylation of protein kinase B (Akt), ribosomal protein S6 kinase beta-1 (S6K1), and ribosomal protein S6, which are key components of the mTOR signaling pathway . This disruption leads to the inhibition of cell growth, proliferation, cell cycle progression, migration, and invasion, while inducing significant apoptosis activation .

Biochemical Pathways

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is the primary pathway affected by PQR620 . This pathway is an important therapeutic target in various cancers, including lymphomas and non-small-cell lung carcinoma (NSCLC), due to its role in regulating cellular growth and metabolism .

Pharmacokinetics

The physico-chemical properties of PQR620 result in good oral bioavailability and excellent brain penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can cross the blood-brain barrier to reach its targets in the brain .

Result of Action

The action of PQR620 results in significant anti-tumor activity. In vitro studies have shown that PQR620 inhibits cell growth and proliferation, and induces apoptosis in a variety of cancer cell lines . In vivo studies have also demonstrated that PQR620 potently inhibits the growth of primary NSCLC xenografts in mice .

Action Environment

The efficacy and stability of PQR620 can be influenced by various environmental factors. For instance, the presence of certain genetic alterations in cancer cells, such as aberrant activation of the mTOR pathway, can enhance the compound’s anti-tumor activity . .

Biochemical Analysis

Biochemical Properties

PQR620 potently binds to its target (Kd = 6 nM) and shows excellent selectivity . It is a highly potent and selective inhibitor of mTORC1/2 . It interacts with the mTOR signaling pathway, which plays a fundamental role in cell proliferation, differentiation, growth, and survival .

Cellular Effects

PQR620 inhibits mTOR signaling in stimulated MCF7 cells as detected by PathScan analysis . It demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel .

Molecular Mechanism

PQR620 is a morpholino-triazinyl derivative, a potent and selective mTOR inhibitor . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .

Temporal Effects in Laboratory Settings

In A2058 melanoma cells, PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .

Dosage Effects in Animal Models

The anti-tumor activity of PQR620 was observed across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure .

Metabolic Pathways

PQR620 is involved in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway is an important therapeutic target for lymphomas .

Transport and Distribution

The physico-chemical properties of PQR620 result in good oral bioavailability and excellent brain penetration .

Subcellular Localization

PQR620 is a brain penetrant dual TORC1/2 inhibitor . It is present in two complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), which differ for the presence of additional proteins .

Preparation Methods

The synthesis of PQR620 involves a robust synthetic route that includes only four steps, allowing for rapid access to the quantities required for pre-clinical testing . The preparation method includes the systematic variation of the hinge region and affinity binding motifs, leading to the identification of PQR620 as a morpholino-triazinyl derivative.

Properties

IUPAC Name

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDKPWVVBKHRDK-KPWCQOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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